7-Iodo-4-methylheptan-3-one
Description
7-Iodo-4-methylheptan-3-one is a halogenated branched-chain ketone with the molecular formula C₈H₁₃IO. Its structure features a ketone group at position 3, a methyl branch at position 4, and an iodine atom at the terminal carbon (position 7) of the heptane backbone. This configuration imparts unique reactivity and physical properties, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions where the iodine acts as a superior leaving group compared to chloro or bromo analogs.
Properties
CAS No. |
112905-17-6 |
|---|---|
Molecular Formula |
C8H15IO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
7-iodo-4-methylheptan-3-one |
InChI |
InChI=1S/C8H15IO/c1-3-8(10)7(2)5-4-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
SSQPDRFDDXVVPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)CCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-methylheptan-3-one can be achieved through several methods. One common approach involves the iodination of 4-methylheptan-3-one. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes typically use continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-4-methylheptan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 7-Iodo-4-methylheptan-3-ol.
Oxidation: 7-Iodo-4-methylheptanoic acid or other oxidized products.
Scientific Research Applications
7-Iodo-4-methylheptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies involving iodinated organic molecules, which are important in various biological processes.
Medicine: Research into iodinated compounds often focuses on their potential use in pharmaceuticals, particularly in the development of radiolabeled compounds for diagnostic imaging.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Iodo-4-methylheptan-3-one depends on its reactivity and the specific reactions it undergoes. The iodine atom and the ketone group are key functional groups that determine its chemical behavior. The iodine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions involve the interaction of the compound with various molecular targets and pathways, leading to the formation of different products.
Comparison with Similar Compounds
The following analysis compares 7-Iodo-4-methylheptan-3-one with structurally related compounds, focusing on halogen type, branching, and functional group placement.
Halogenated Ketones
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity (Relative) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₈H₁₃IO | 268.09 | ~245 (estimated) | High (SN2 reactions) | Organic synthesis, alkylation |
| 7-Bromo-4-methylheptan-3-one | C₈H₁₃BrO | 223.09 | ~230 | Moderate | Intermediate chemicals |
| 7-Chloro-4-methylheptan-3-one | C₈H₁₃ClO | 178.68 | ~215 | Low | Polymer additives |
Key Findings :
- Molecular Weight and Boiling Points : The iodo derivative has the highest molecular weight and boiling point due to iodine’s large atomic radius and polarizability .
- Reactivity : The weaker C-I bond (vs. C-Br or C-Cl) enhances its suitability for nucleophilic substitution, contrasting with the stability of chloro analogs in industrial processes.
- Toxicity : Iodo compounds generally exhibit higher toxicity than bromo/chloro analogs, requiring stringent safety measures akin to methyl iodide (CAS 74-88-4) .
Non-Halogenated Branched Ketones
| Compound Name | Molecular Formula | Boiling Point (°C) | Solubility in Water | Applications |
|---|---|---|---|---|
| 4-Methylheptan-3-one | C₈H₁₄O | 170–175 | Slightly soluble | Solvent, fragrances |
| Methyl isobutyl ketone (MIBK) | C₆H₁₂O | 118–119 | Insoluble | Industrial solvent |
Key Findings :
- Branching Effects : The methyl group at position 4 in this compound introduces steric hindrance, reducing crystallinity and melting point compared to linear analogs.
- Functional Group Impact : The ketone group enhances polarity, but halogenation (especially iodine) drastically alters solubility and reactivity .
Iodinated Compounds
| Compound Name | Molecular Formula | Boiling Point (°C) | Toxicity Profile |
|---|---|---|---|
| Methyl iodide | CH₃I | 42.4 | High (neurotoxic) |
| This compound | C₈H₁₃IO | ~245 | Moderate (estimated) |
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
